3,4-dihydroisoquinolin-2(1H)-amine hydrochloride

Monoamine Oxidase Neuropharmacology Enzyme Inhibition

Select this specific 3,4-dihydroisoquinolin-2(1H)-amine hydrochloride for its irreplaceable 3,4-dihydro oxidation state. Unlike fully saturated tetrahydroisoquinolines or aromatic isoquinolines, this scaffold confers unique electronic and steric properties critical for MAO-A/B active-site mapping (class-level Ki = 2–130 µM) and constructing biased dopamine D2R ligands. The defined HCl salt ensures enhanced aqueous solubility and lot-to-lot consistency. Verified ≥98% HPLC purity makes it a reliable building block for focused library synthesis, natural product analog construction, and antimicrobial hit-to-lead optimization (MIC = 32–128 µg/mL). Do not substitute with structural analogs—irreproducible results will compromise your SAR conclusions.

Molecular Formula C9H13ClN2
Molecular Weight 184.66 g/mol
CAS No. 79492-26-5
Cat. No. B1281552
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-dihydroisoquinolin-2(1H)-amine hydrochloride
CAS79492-26-5
Molecular FormulaC9H13ClN2
Molecular Weight184.66 g/mol
Structural Identifiers
SMILESC1CN(CC2=CC=CC=C21)N.Cl
InChIInChI=1S/C9H12N2.ClH/c10-11-6-5-8-3-1-2-4-9(8)7-11;/h1-4H,5-7,10H2;1H
InChIKeyLBNYYLITGNBPJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-Dihydroisoquinolin-2(1H)-amine Hydrochloride (CAS 79492-26-5): A Specialized Dihydroisoquinoline Scaffold for CNS and MAO Research


3,4-Dihydroisoquinolin-2(1H)-amine hydrochloride (CAS 79492-26-5) is a heterocyclic organic compound within the dihydroisoquinoline alkaloid class, characterized by a partially saturated isoquinoline ring system bearing a primary amine group at the 2-position . As a hydrochloride salt, this compound exhibits enhanced aqueous solubility and stability relative to its free base form, making it a valuable building block for medicinal chemistry and neuropharmacological investigations . The compound serves as a key intermediate in the synthesis of more complex molecules and has garnered research interest for its interactions with monoamine oxidase (MAO) enzymes and dopamine receptors [1].

Why Generic Substitution Fails for 3,4-Dihydroisoquinolin-2(1H)-amine Hydrochloride: Critical Divergence in Oxidation State, Reactivity, and Biological Profile


Direct substitution of 3,4-dihydroisoquinolin-2(1H)-amine hydrochloride with seemingly analogous compounds—such as fully saturated 1,2,3,4-tetrahydroisoquinolin-2-amines, fully aromatic isoquinolines, or differently substituted dihydroisoquinolines—is scientifically unsound due to fundamental differences in their physicochemical and pharmacological profiles. The specific 3,4-dihydro oxidation state of the target compound imparts unique electronic and steric properties that directly influence its interaction with biological targets like monoamine oxidase (MAO) enzymes, as evidenced by class-level comparisons showing distinct potency ranges between these oxidation states [1]. Furthermore, the presence and position of the primary amine group dictate a specific reactivity profile in synthetic applications, governing its utility as a nucleophile or in forming key intermediates . Therefore, assuming functional equivalence between this compound and its structural relatives will lead to irreproducible results and flawed experimental conclusions.

Quantitative Differentiation Guide: Head-to-Head and Class-Level Evidence for 3,4-Dihydroisoquinolin-2(1H)-amine Hydrochloride (CAS 79492-26-5)


Superior MAO-A Inhibitory Potency Compared to Fully Aromatic Isoquinoline Analogs

The 3,4-dihydroisoquinoline scaffold demonstrates superior potency as an inhibitor of monoamine oxidase A (MAO-A) when compared to its fully aromatic isoquinoline counterparts. In a comparative study of simple isoquinoline alkaloids, 3,4-dihydroisoquinolines as a class exhibited Ki values ranging from 2 to 130 µM against MAO-A, whereas the fully aromatic isoquinolines showed intermediate activity with Ki values ranging from 17 to 130 µM [1].

Monoamine Oxidase Neuropharmacology Enzyme Inhibition

Differentiated Antimicrobial Activity Profile Compared to Gram-Positive and Gram-Negative Controls

3,4-Dihydroisoquinolin-2(1H)-amine hydrochloride exhibits quantifiable antimicrobial activity with Minimum Inhibitory Concentration (MIC) values ranging from 32 to 128 µg/mL against both Gram-positive and Gram-negative bacteria . This provides a defined potency window against common bacterial strains, allowing for a direct comparison with other antimicrobial agents.

Antimicrobial Drug Discovery Microbiology

Verified High Purity and Controlled Moisture Content for Reproducible Experimental Outcomes

Commercial batches of 3,4-dihydroisoquinolin-2(1H)-amine hydrochloride are consistently supplied with a minimum purity of 98% as determined by High-Performance Liquid Chromatography (HPLC) and a maximum moisture content of 0.5% . These specifications are critical for ensuring the reproducibility of chemical reactions and biological assays, where impurities or variable water content can significantly impact yields, kinetics, and observed activities.

Chemical Synthesis Analytical Chemistry Quality Control

Critical Scaffold for Generating Biased Dopamine D2 Receptor Ligands

The 3,4-dihydroisoquinolin-2(1H)-amine moiety is a key structural component in the design of biased agonists for the dopamine D2 receptor (D2R). For example, the compound tert-butyl (trans-4-(2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl)cyclohexyl)carbamate, which incorporates this scaffold, has been identified as a novel D2R partial agonist with a distinct bias toward specific signaling endpoints compared to clinical candidates like cariprazine [1].

Dopamine Receptors GPCR Medicinal Chemistry

Enhanced Aqueous Solubility Profile via Hydrochloride Salt Form

The hydrochloride salt of 3,4-dihydroisoquinolin-2(1H)-amine significantly enhances its water solubility compared to its free base form, a critical property for in vitro and in vivo biological studies. While the free base (CAS 4836-98-0) is sparingly soluble, the salt form facilitates dissolution in aqueous buffers and biological media, enabling more accurate dosing and reproducible experimental conditions .

Formulation Physicochemical Properties Drug Development

High-Impact Application Scenarios for 3,4-Dihydroisoquinolin-2(1H)-amine Hydrochloride in Research and Development


Probing Monoamine Oxidase (MAO) Mechanisms and Selectivity

This compound is ideally suited for academic and pharmaceutical research focused on elucidating the structure-activity relationships (SAR) of monoamine oxidase inhibitors. Its classification as a 3,4-dihydroisoquinoline, with demonstrated class-level potency against MAO-A (Ki = 2-130 µM) [1], makes it a valuable tool compound for studying enzyme kinetics and inhibition mechanisms. It can be used as a scaffold for generating focused libraries to explore the topography of the MAO-A and MAO-B active sites and to identify new leads with improved selectivity.

Developing Functionally Selective Dopamine Receptor Modulators

In neuroscience and medicinal chemistry, this compound serves as a critical building block for creating biased ligands at dopamine receptors, particularly D2R. As demonstrated in published SAR studies, derivatives of 3,4-dihydroisoquinolin-2(1H)-amine can exhibit distinct signaling bias compared to clinical comparators like cariprazine [2]. This application is highly relevant for programs aiming to develop next-generation antipsychotics or treatments for Parkinson's disease with improved side-effect profiles.

Synthesis of Complex Alkaloid-Derived Molecules and Chemical Probes

The high, verified purity (≥98% HPLC) and defined salt form of 3,4-dihydroisoquinolin-2(1H)-amine hydrochloride make it a reliable intermediate for organic synthesis. Its primary amine and dihydroisoquinoline nitrogen provide versatile handles for further functionalization in multi-step syntheses. Researchers can utilize it to construct complex molecular architectures, including natural product analogs and novel chemical probes for investigating biological systems.

Preliminary Screening for Novel Antimicrobial Scaffolds

With reported antimicrobial activity against both Gram-positive and Gram-negative bacteria (MIC = 32-128 µg/mL) , this compound can be employed in initial phenotypic screening campaigns. It provides a starting point for medicinal chemistry optimization programs focused on overcoming antibiotic resistance, offering a distinct chemical scaffold for hit-to-lead exploration in the development of new anti-infective agents.

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